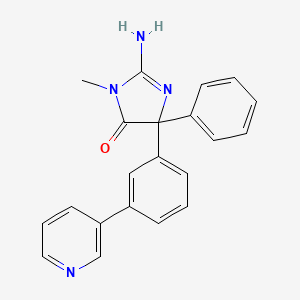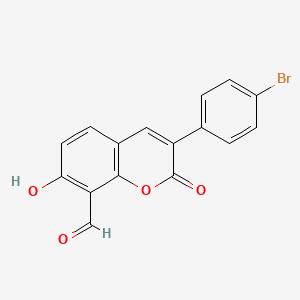![molecular formula C25H27FN6O2 B10836907 5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9073936, 2” is a ligand identified by its unique identifier in the BindingDB database. It is known for its high affinity and specificity towards certain biological targets, making it a valuable compound in scientific research and pharmaceutical development.
Preparation Methods
The synthetic routes for “US9073936, 2” involve several key steps. Initially, the preparation of an indazole ring is required. This is followed by the protection of the N-H bond on the indazole ring using 2-(trimethylsilyl) ethoxymethyl. Subsequent steps include the Buchwald reaction, removal of the protecting group, and ring-closing to obtain the final compound . Industrial production methods typically involve optimizing these steps to achieve high yield and purity.
Chemical Reactions Analysis
“US9073936, 2” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
“US9073936, 2” has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions to study binding affinities and reaction mechanisms.
Biology: It is used in biological assays to study enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its high specificity and affinity towards certain biological targets.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of “US9073936, 2” involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
“US9073936, 2” can be compared with other similar compounds, such as “US9598426, 2” and “US9073936, 4”. These compounds share similar structures and binding affinities but may differ in their specific targets and biological effects . The uniqueness of “US9073936, 2” lies in its specific binding affinity and the particular biological targets it interacts with.
Properties
Molecular Formula |
C25H27FN6O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5-(4-fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C25H27FN6O2/c1-15(33)17-7-5-16(6-8-17)13-32-21(27-19-11-9-18(26)10-12-19)20-22(29-32)31-14-25(2,3)28-24(31)30(4)23(20)34/h5-12,15,27,33H,13-14H2,1-4H3 |
InChI Key |
PSUHAEXBWCRQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN2C(=C3C(=N2)N4CC(N=C4N(C3=O)C)(C)C)NC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid](/img/structure/B10836830.png)
![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
![N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B10836849.png)
![2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836850.png)
![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)

![N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide](/img/structure/B10836881.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
